molecular formula C20H16Cl2N4O3 B12156538 2-({[4-(2,3-dichlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoic acid

2-({[4-(2,3-dichlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoic acid

Cat. No.: B12156538
M. Wt: 431.3 g/mol
InChI Key: XOFCORYPDQIUQJ-UHFFFAOYSA-N
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Description

This compound features a benzoic acid core linked via a carbonyl-amino group to a tetrahydroimidazo[4,5-c]pyridine scaffold substituted with a 2,3-dichlorophenyl moiety. The imidazo pyridine core, containing two nitrogen atoms, may facilitate hydrogen bonding or coordination with metal ions, making it relevant for pharmaceutical or agrochemical applications .

Properties

Molecular Formula

C20H16Cl2N4O3

Molecular Weight

431.3 g/mol

IUPAC Name

2-[[4-(2,3-dichlorophenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]benzoic acid

InChI

InChI=1S/C20H16Cl2N4O3/c21-13-6-3-5-12(16(13)22)18-17-15(23-10-24-17)8-9-26(18)20(29)25-14-7-2-1-4-11(14)19(27)28/h1-7,10,18H,8-9H2,(H,23,24)(H,25,29)(H,27,28)

InChI Key

XOFCORYPDQIUQJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(C2=C1NC=N2)C3=C(C(=CC=C3)Cl)Cl)C(=O)NC4=CC=CC=C4C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Pathways for the Imidazo[4,5-c]Pyridine Core

The imidazo[4,5-c]pyridine scaffold is synthesized via cyclocondensation reactions. A common approach involves reacting 4-aminopyridine derivatives with carbonyl sources such as triphosgene or dimethyl carbonate under reflux conditions. For example, 4-amino-3-nitropyridine can undergo reduction to form a diamine intermediate, which subsequently reacts with a carbonylating agent to yield the bicyclic structure . Key parameters include:

  • Temperature : Reactions are typically conducted at 80–120°C in polar aprotic solvents like dimethylformamide (DMF) or dimethylacetamide (DMA).

  • Catalysts : Lewis acids such as zinc chloride or boron trifluoride etherate accelerate cyclization .

Reaction ComponentSpecification
CatalystPd(PPh3_3)4_4 (5 mol%)
BaseK2_2CO3_3 (2 equiv)
SolventToluene/water (3:1)
Temperature90°C, 12–18 hours

This step achieves moderate to high yields (60–85%) but requires rigorous exclusion of oxygen to prevent catalyst deactivation .

Carbamoylation with 2-Aminobenzoic Acid

The final step involves coupling the imidazo[4,5-c]pyridine intermediate with 2-aminobenzoic acid. Activation of the carboxylic acid group is achieved using carbodiimides (e.g., EDC·HCl) or chloroformate reagents. A representative protocol includes:

  • Activation : Stir 2-aminobenzoic acid with EDC·HCl (1.2 equiv) and HOBt (1.1 equiv) in dichloromethane (DCM) at 0°C for 30 minutes.

  • Coupling : Add the imidazo[4,5-c]pyridine intermediate (1.0 equiv) and N,N\text{N,N}-diisopropylethylamine (DIPEA, 2.5 equiv). React at room temperature for 12 hours .

  • Workup : Extract with aqueous NaHCO3_3, dry over MgSO4_4, and concentrate.

Purification and Characterization

Crude product is purified via recrystallization (ethanol/water) or silica gel chromatography (eluent: ethyl acetate/hexane). Analytical data confirms structure and purity:

TechniqueKey Observations
1H NMR^1\text{H NMR}δ 8.2 (s, 1H, imidazole), δ 7.8–7.4 (m, aromatic)
IR (KBr)1720 cm1^{-1} (C=O), 1650 cm1^{-1} (amide)
HPLC>98% purity (C18 column, acetonitrile/water)

The benzoic acid proton (COOH\text{COOH}) appears as a broad singlet at δ 12.5–13.0 in 1H NMR^1\text{H NMR} .

Challenges and Optimization Strategies

  • Low Solubility : The dichlorophenyl group reduces solubility in polar solvents, necessitating the use of DMF/DMA mixtures during coupling steps .

  • Racemization : Chiral centers in intermediates may racemize under basic conditions; employing low temperatures (<10°C) mitigates this .

  • Scale-Up Limitations : Column chromatography becomes impractical at >100 g scales. Alternative protocols using pH-dependent solubility (e.g., acid/base extraction) are under investigation .

Chemical Reactions Analysis

Types of Reactions

2-({[4-(2,3-dichlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can reduce certain functional groups within the molecule.

    Substitution: The dichlorophenyl group can undergo substitution reactions, where chlorine atoms are replaced by other substituents using nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles like amines, thiols, or alkoxides

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-({[4-(2,3-dichlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-({[4-(2,3-dichlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to downstream effects in cellular pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Key Research Findings

Heterocycle Impact: Imidazo pyridine cores (target) vs. thiazolo (D1Q) or pyrano pyrazoles () influence electronic profiles and binding modes. Nitrogen-rich cores may enhance target engagement in enzymatic pockets .

Synthetic Complexity : Multi-component reactions () are efficient for simpler heterocycles, but the target’s structure may require tailored stepwise synthesis .

Biological Activity

2-({[4-(2,3-dichlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoic acid (CAS Number: 1219543-12-0) is a complex organic compound with significant potential in medicinal chemistry. Its unique structure combines an imidazopyridine moiety with a benzoic acid derivative, which may contribute to diverse biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H16Cl2N4O3C_{20}H_{16}Cl_2N_4O_3, with a molecular weight of 431.3 g/mol. The structure features a dichlorophenyl group that enhances its lipophilicity and potential interactions with biological targets.

PropertyValue
Molecular FormulaC₁₈H₁₆Cl₂N₄O₃
Molecular Weight431.3 g/mol
CAS Number1219543-12-0

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in cellular signaling pathways. Preliminary studies suggest that it may inhibit specific kinases and receptors that play a crucial role in cancer progression and inflammatory responses.

  • Kinase Inhibition : The compound has shown potential as an inhibitor of mitogen-activated protein kinase (MAPK), which is involved in cell proliferation and survival pathways.
  • Receptor Modulation : It may also interact with certain G-protein coupled receptors (GPCRs), influencing neurotransmitter release and modulating pain pathways.

Anticancer Properties

Research indicates that 2-({[4-(2,3-dichlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoic acid exhibits cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated:

  • IC50 Values : The compound shows IC50 values ranging from 10 to 50 µM against breast cancer (MCF-7) and lung cancer (A549) cell lines.
  • Mechanisms : The cytotoxicity is believed to result from the induction of apoptosis and inhibition of cell cycle progression.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties:

  • In Vivo Studies : Animal models treated with the compound demonstrated reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
  • Mechanism : This effect is likely mediated through the inhibition of NF-kB signaling pathways.

Case Studies

Several case studies have been documented regarding the efficacy of this compound:

  • Case Study on Breast Cancer :
    • A study involving MCF-7 cells treated with varying concentrations of the compound showed significant reduction in cell viability after 48 hours.
    • Flow cytometry analysis indicated an increase in the percentage of apoptotic cells.
  • Case Study on Inflammatory Response :
    • In a model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in a marked decrease in paw edema compared to control groups.
    • Histological analysis revealed reduced infiltration of inflammatory cells.

Q & A

Q. How does the 2,3-dichlorophenyl substituent influence target selectivity?

  • Methodological Answer : The substituent’s electron-withdrawing properties enhance binding to hydrophobic pockets in targets like kinases. Comparative studies with mono-chloro or fluoro analogs (e.g., ) quantify selectivity shifts .

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